molecular formula C22H34O4 B13856560 Bis(5-Methyl-2-hexyl) Phthalate

Bis(5-Methyl-2-hexyl) Phthalate

Cat. No.: B13856560
M. Wt: 362.5 g/mol
InChI Key: QMGNAIMYJBQARN-UHFFFAOYSA-N
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Description

Bis(5-Methyl-2-hexyl) Phthalate: is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation under reduced pressure.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then subjected to purification processes, including washing with aqueous sodium carbonate, drying, and distillation.

Chemical Reactions Analysis

Types of Reactions: Bis(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 5-methyl-2-hexanol.

    Substitution: The ester groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Phthalic acid and other oxidation products.

    Hydrolysis: Phthalic acid and 5-methyl-2-hexanol.

    Substitution: Depending on the nucleophile used, various substituted phthalates can be formed.

Scientific Research Applications

Chemistry: Bis(5-Methyl-2-hexyl) Phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the mechanical properties of plastics, making them more flexible and durable.

Biology: In biological research, this compound is studied for its potential endocrine-disrupting effects. It is used in experiments to understand its impact on hormonal systems and reproductive health.

Medicine: The compound is investigated for its potential toxicological effects and its role in medical devices. Research focuses on its leaching behavior from medical equipment and its impact on human health.

Industry: this compound is widely used in the manufacturing of consumer products such as toys, packaging materials, and coatings. Its ability to improve the flexibility and durability of plastics makes it valuable in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: Bis(5-Methyl-2-hexyl) Phthalate exerts its effects primarily through interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound binds to hormone receptors, altering the normal signaling pathways and affecting gene expression. This can result in various physiological effects, including reproductive and developmental abnormalities.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with similar applications but different alkyl groups.

    Di-n-butyl Phthalate (DBP): Another phthalate ester used as a plasticizer with different chemical properties.

    Diisononyl Phthalate (DINP): A phthalate with a longer alkyl chain, used in similar applications but with different performance characteristics.

Uniqueness: Bis(5-Methyl-2-hexyl) Phthalate is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. Its molecular structure allows for specific interactions with polymers, making it particularly effective in enhancing the flexibility and durability of plastics. Additionally, its potential endocrine-disrupting effects are a subject of ongoing research, distinguishing it from other phthalates.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(5-methylhexan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-15(2)11-13-17(5)25-21(23)19-9-7-8-10-20(19)22(24)26-18(6)14-12-16(3)4/h7-10,15-18H,11-14H2,1-6H3

InChI Key

QMGNAIMYJBQARN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC(C)C

Origin of Product

United States

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